molecular formula C11H20ClNO3 B2942762 4-(Piperidin-4-yl)oxane-4-carboxylic acid hydrochloride CAS No. 2228694-76-4

4-(Piperidin-4-yl)oxane-4-carboxylic acid hydrochloride

Cat. No. B2942762
CAS RN: 2228694-76-4
M. Wt: 249.74
InChI Key: NDCHVTDVNUZLEI-UHFFFAOYSA-N
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Description

“4-(Piperidin-4-yl)oxane-4-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 2228694-76-4 . It has a molecular weight of 249.74 and its IUPAC name is 4-(piperidin-4-yl)tetrahydro-2H-pyran-4-carboxylic acid hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H19NO3.ClH/c13-10(14)11(3-7-15-8-4-11)9-1-5-12-6-2-9;/h9,12H,1-8H2,(H,13,14);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The salt data for this compound is Cl .

Scientific Research Applications

Targeted Protein Degradation

This compound is used as a semi-flexible linker in PROTAC (PROteolysis TArgeting Chimeras) development. PROTACs are designed to degrade specific target proteins within cells, which is a promising approach for drug development, especially in cancer therapy .

Synthesis of FK866

It participates in the synthesis of FK866, an inhibitor of NAD (Nicotinamide adenine dinucleotide) biosynthesis. NAD is essential for energy metabolism and cell signaling, and FK866 is studied for its potential therapeutic effects .

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4-piperidin-4-yloxane-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3.ClH/c13-10(14)11(3-7-15-8-4-11)9-1-5-12-6-2-9;/h9,12H,1-8H2,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDCHVTDVNUZLEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2(CCOCC2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Piperidin-4-yl)oxane-4-carboxylic acid hydrochloride

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